Benzenecarbothioamide, N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-(2-methylphenyl)- is an organic compound with the molecular formula C14H13NS It is a derivative of benzenecarbothioamide, where the phenyl group is substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarbothioamide, N-(2-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with 2-methylphenyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, N-(2-methylphenyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether.
Substitution: Various nucleophiles like amines or alcohols; reactions may require a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(2-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates .
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: The parent compound without the 2-methyl substitution.
N-phenylbenzenecarbothioamide: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Thiobenzamide: A related compound with a thiocarbonyl group attached to a benzene ring.
Uniqueness
Benzenecarbothioamide, N-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
26060-28-6 |
---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(2-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |
InChI Key |
OFKDEVSZZSYYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.